molecular formula C10H21N B10762870 Levopropylhexedrine CAS No. 6192-97-8

Levopropylhexedrine

Cat. No.: B10762870
CAS No.: 6192-97-8
M. Wt: 155.28 g/mol
InChI Key: JCRIVQIOJSSCQD-VIFPVBQESA-N
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Preparation Methods

The enantiopure synthesis of levopropylhexedrine can be accomplished in a two-step reaction:

Chemical Reactions Analysis

Levopropylhexedrine undergoes several types of chemical reactions:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This can occur under various conditions, often involving halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Levopropylhexedrine has several scientific research applications:

Mechanism of Action

Levopropylhexedrine acts as an adrenergic alkylamine, primarily affecting the release of norepinephrine, dopamine, and serotonin. It causes the transporters for these neurotransmitters to reverse their direction of flow, leading to the release of these transmitters from vesicles into the cytoplasm and subsequently into the synapse . This mechanism is similar to that of other monoamine releasing stimulants.

Comparison with Similar Compounds

Levopropylhexedrine is similar to other adrenergic alkylamines such as:

This compound is unique due to its specific enantiomeric form, which influences its pharmacological activity and applications.

Properties

CAS No.

6192-97-8

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

(2S)-1-cyclohexyl-N-methylpropan-2-amine

InChI

InChI=1S/C10H21N/c1-9(11-2)8-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3/t9-/m0/s1

InChI Key

JCRIVQIOJSSCQD-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CC1CCCCC1)NC

Canonical SMILES

CC(CC1CCCCC1)NC

Origin of Product

United States

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